3-chloro-2-(4-chlorophenyl)-2H-indazole
Description
Properties
Molecular Formula |
C13H8Cl2N2 |
|---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)indazole |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h1-8H |
InChI Key |
HBRHFXIYYQCUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 3-Chloro-2-(4-chlorophenyl)-2H-indazole
The synthesis of this compound can be achieved through several methods, including:
- 1,3-Dipolar Cycloaddition : This method involves the reaction of dipolarophiles with 2H-indazoles to form derivatives with high yields. The use of click chemistry has facilitated the separation of regioisomers effectively .
- Visible-Light-Promoted Reactions : Recent studies have demonstrated the efficiency of using visible light in the synthesis of functionalized 2H-indazoles, which includes 3-chloro derivatives. This approach minimizes the need for harsh reaction conditions and toxic reagents .
Biological Activities and Therapeutic Applications
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development:
Antitumor Activity
- The indazole nucleus is recognized for its anticancer properties. Compounds containing this scaffold have been developed as effective anticancer agents, such as pazopanib and axitinib. Studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, including HeLa and SK-LU-1 cells .
Antimicrobial Properties
- Research indicates that indazole derivatives exhibit antibacterial and antifungal activities. For instance, certain derivatives have shown promising results against Leishmania major, a parasite responsible for leishmaniasis, highlighting their potential as antiprotozoal agents .
Anti-inflammatory Effects
- The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity against cancer cells | |
| Antimicrobial | Effective against Leishmania major | |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and biological targets. These studies suggest that the compound binds effectively to specific enzymes involved in disease processes, providing insights into its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table highlights structural analogues of 3-chloro-2-(4-chlorophenyl)-2H-indazole, emphasizing substituent variations and their implications:
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding affinity to hydrophobic pockets in target proteins .
- Heterocyclic Additions (Azetidinone, Quinazolinone): Broaden bioactivity spectrum; azetidinone derivatives show enhanced antimicrobial effects .
- Phenyl Ring Modifications : Fluorine substitution (e.g., 4-FPh) improves pharmacokinetic profiles, while hydroxyl/difluoromethoxy groups enhance solubility .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Selected Compounds
Notes:
Key Findings :
- Antimicrobial Activity: Azetidinone derivatives (e.g., BT-2) outperform the base indazole in Gram-positive bacteria due to enhanced membrane disruption .
- Antihypertensive Effects: Quinazolinone analogues exhibit superior potency via selective α1-adrenergic receptor antagonism, a mechanism absent in indazole derivatives .
- Agrochemical Utility : Fluorophenyl-substituted indazoles are prioritized for pesticidal formulations due to environmental persistence .
Preparation Methods
Reaction Mechanism
-
Schiff Base Formation :
-
Reductive Cyclization :
Key Parameters
Advantages and Limitations
-
Advantages :
-
Limitations :
Palladium-Catalyzed Arylation
This method enables direct functionalization of the indazole core via cross-coupling reactions.
Protocol for this compound
-
Starting Material :
-
2-(4-Chlorophenyl)-2H-indazole (prepared via Cadogan reaction).
-
-
Chlorination at C3 :
-
Catalytic Coupling :
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Chlorination | Cl₂ (g), acetic acid, 50–80°C | 60–75% |
| Arylation | Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Cs₂CO₃, DMF, 110°C | 30–50% |
*Yields inferred from analogous reactions.
Visible-Light-Driven Decarboxylative Coupling
This metal-free approach leverages photoredox catalysis for C–H functionalization.
Method Overview
Key Findings
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields.
Procedure
Advantages
-
Reduced Reaction Time : 30 minutes vs. 4 hours in conventional methods.
-
Higher Purity : Minimized side reactions due to rapid heating.
Two-Step Isocyanide-Mediated Synthesis
This method combines hydrazonoyl chloride intermediates with palladium catalysis.
Step 1: Hydrazonoyl Chloride Formation
Step 2: Buchwald–Hartwig Cyclization
Yield
Nitrosation of 2-Methylchloroacetanilides
This method introduces chlorine via nitrosation under acidic conditions.
Protocol
Challenges
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cadogan Reaction | Scalable, broad substrate scope | Requires P(OEt)₃ excess | 50–70% |
| Palladium Catalysis | Direct C–H functionalization | High catalyst cost | 30–50% |
| Visible-Light Driven | Metal-free, mild conditions | Long reaction time (10–20 hr) | 60–71% |
| Microwave-Assisted | Rapid, high purity | Limited scalability | 70–80% |
| Two-Step Isocyanide | High regioselectivity | Multi-step process | 85–97% |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-chloro-2-(4-chlorophenyl)-2H-indazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidative cross-dehydrogenative coupling (CDC) between 2-(4-chlorophenyl)-2H-indazole and aldehydes. Key parameters include using tert-butyl peroxybenzoate as an oxidant, dichloroethane as a solvent, and heating at 80°C for 12–24 hours. Yields (~70%) are sensitive to stoichiometry and electron-donating/withdrawing substituents on the aldehyde . For C3-arylation, palladium catalysis with low phosphine ligand loading (e.g., P(t-Bu)₃) enables coupling with aryl bromides under mild conditions (80°C, 16 hours) .
| Reaction Type | Catalyst/Oxidant | Solvent | Temp/Time | Yield (%) |
|---|---|---|---|---|
| CDC | tert-Butyl peroxybenzoate | Dichloroethane | 80°C, 24h | 71 |
| C3-Arylation | Pd(OAc)₂, P(t-Bu)₃ | Toluene | 80°C, 16h | 81–93 |
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons at δ 7.10–8.08 ppm (indazole core) and δ 7.24–7.79 ppm (4-chlorophenyl substituent). Chlorine substituents deshield adjacent carbons (e.g., 149.95 ppm for C-Cl in CDC-derived products) .
- X-Ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving challenges like halogen disorder. Data collection requires single-crystal diffraction with Bruker APEX2 detectors .
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational predictions be resolved for halogenated indazoles?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. Validate computational models (e.g., B3LYP/6-311+G(d,p)) by:
Simulating solvent environments (PCM model).
Comparing experimental coupling constants (e.g., J = 8.0–8.8 Hz in aromatic regions) with calculated values.
Cross-referencing with X-ray data to confirm substituent orientation .
Q. What mechanistic pathways explain the formation of this compound via [3+2] cycloaddition?
- Methodological Answer : Sydnones react with arynes (generated in situ from o-silyl aryl triflates) to form indazole cores. The mechanism involves:
Aryne generation via fluoride-induced desilylation.
Dipolar cycloaddition with sydnones, forming a six-membered transition state.
Rearomatization and elimination of CO₂ to yield the 2H-indazole scaffold. Chlorine substituents influence regioselectivity via electronic effects .
Q. How can SHELX refinement address crystallographic challenges in halogenated indazoles?
- Methodological Answer : For disordered Cl atoms or twinned crystals:
Use SHELXL’s PART and SAME commands to model disorder.
Apply TWIN and BASF instructions for twinning refinement.
Validate with R-factor convergence (<5%) and residual density maps. High-resolution data (<1.0 Å) improves accuracy .
Data Analysis & Application-Oriented Questions
Q. What strategies improve the bioactivity of this compound derivatives?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, CF₃) at C3/C4 to enhance binding to hydrophobic enzyme pockets.
- Hybridization : Conjugate with bioactive scaffolds (e.g., chromenones, triazoles) via Mannich reactions or click chemistry .
- SAR Studies : Test derivatives against pesticidal targets (e.g., fungal cytochrome P450) using in vitro assays. Patent data suggest synergistic effects with strobilurin fungicides .
Q. How to design experiments for detecting halogen bonding in this compound complexes?
- Methodological Answer :
Crystallography : Measure Cl···O/N distances (typically 3.0–3.5 Å) and angles (160–180°) in co-crystals.
DFT Calculations : Compute interaction energies (MP2/aug-cc-pVDZ) and electrostatic potential maps.
Thermal Analysis : Compare melting points (e.g., 130–132°C for parent compound) with complexes to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
